Suc-Ala-Ile-Pro-Phe-pNA
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Overview
Description
Suc-Ala-Ile-Pro-Phe-pNA, also known as N-Succinyl-L-alanyl-L-isoleucyl-L-prolyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate used primarily in enzymatic assays. This compound is particularly valuable for studying the activity of proteases, such as chymotrypsin and elastase, due to its specific and sensitive nature.
Mechanism of Action
Target of Action
Suc-Ala-Ile-Pro-Phe-pNA is a substrate for several enzymes, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , subtilisin BPN’ and its variants , and protease Q . It also serves as a substrate for peptidyl propyl cis-trans isomerase (PPIase) .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzymes. The enzymes then cleave the compound, leading to the release of 4-nitroaniline , which is a yellow color under alkaline conditions . In the case of PPIase, the enzyme catalyzes the cis-trans isomerization of X-Pro peptide bonds .
Biochemical Pathways
The cleavage of this compound by its target enzymes affects the biochemical pathways associated with these enzymes. For example, the action of PPIase on the compound influences the folding of proteins, as PPIase catalyzes the cis-trans isomerization of proline imidic peptide bonds, a critical step in protein folding .
Pharmacokinetics
It is known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . These solubility properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The enzymatic cleavage of this compound results in the release of 4-nitroaniline . This can be measured by absorbance at 410 nm, pH 7.5, providing a method to quantify the activity of the target enzymes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For example, the compound is soluble at 10 mM in 0.2 M Tris-HCl buffer, pH 8.0 . In this buffer, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C . Therefore, the compound’s action, efficacy, and stability can be affected by changes in these environmental conditions.
Biochemical Analysis
Biochemical Properties
Suc-Ala-Ile-Pro-Phe-pNA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . The nature of these interactions involves the enzymatic cleavage of the 4-nitroanilide substrates, yielding 4-nitroaniline .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for various enzymes. By serving as a substrate, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by peptidyl prolyl cis-trans isomerase (PPIase) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a shelf life of 3 years when stored desiccated at –0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .
Metabolic Pathways
This compound is involved in the metabolic pathways of the enzymes it serves as a substrate for. These include pathways involving alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ile-Pro-Phe-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of amino groups using protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached using a reagent like p-nitrophenyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Ile-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically due to its yellow color .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like chymotrypsin, elastase, and cathepsin G.
Reaction Conditions: Typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 400-410 nm .
Scientific Research Applications
Suc-Ala-Ile-Pro-Phe-pNA is widely used in scientific research for the following applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteases such as chymotrypsin, elastase, and cathepsin G.
Drug Discovery: Used in screening assays to identify inhibitors of proteases, which are potential therapeutic agents for various diseases.
Biochemical Studies: Employed in studies of enzyme kinetics and mechanism of action, providing insights into the catalytic efficiency and specificity of proteases.
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for chymotrypsin and elastase, differing by the presence of alanine instead of isoleucine.
Suc-Ala-Ala-Pro-Leu-pNA: Used for similar enzymatic assays but with leucine instead of phenylalanine.
Uniqueness
Suc-Ala-Ile-Pro-Phe-pNA is unique due to its specific sequence, which provides distinct substrate specificity and sensitivity for certain proteases. The presence of isoleucine and phenylalanine in the sequence enhances its interaction with the active sites of specific enzymes, making it a valuable tool in enzymatic studies .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S,3S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N6O9/c1-4-20(2)29(37-30(43)21(3)34-27(40)16-17-28(41)42)33(46)38-18-8-11-26(38)32(45)36-25(19-22-9-6-5-7-10-22)31(44)35-23-12-14-24(15-13-23)39(47)48/h5-7,9-10,12-15,20-21,25-26,29H,4,8,11,16-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t20-,21-,25-,26-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBGXHWQUFMJM-BIZIQFTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N6O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.